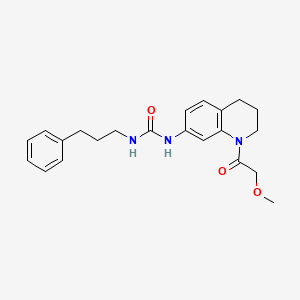

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea

Description

This compound features a tetrahydroquinoline core substituted with a 2-methoxyacetyl group at position 1 and a 3-phenylpropyl urea moiety at position 5. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition, opioid receptor modulation, and anti-inflammatory effects .

Properties

IUPAC Name |

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-28-16-21(26)25-14-6-10-18-11-12-19(15-20(18)25)24-22(27)23-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14,16H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGIXMRIRLBBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: : The preparation involves the fusion of 1,2,3,4-tetrahydroquinoline with methoxyacetyl chloride in the presence of a base, followed by reaction with isocyanate. The synthetic route might vary slightly based on the availability of reagents and desired purity.

Industrial production methods: : Large-scale production could involve optimizing reaction conditions such as temperature, solvents, and catalysts to ensure high yields and purity. Use of continuous flow reactors might be considered to increase efficiency and safety.

Chemical Reactions Analysis

Mechanism of Action

Mechanism: : The compound’s effects are based on its ability to interact with specific molecular targets such as enzymes and receptors.

Molecular targets and pathways: : It could inhibit specific enzymes or modulate receptor activity, leading to altered cellular responses. Its quinoline core might bind to nucleic acids, affecting genetic expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs from Patent Literature ()

Patent literature highlights compounds with tetrahydroquinoline cores but distinct substituents. For example:

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. Key Differences: Replaces the methoxyacetyl group with a benzothiazol-amino moiety and introduces a thiazole-carboxylic acid. The carboxylic acid may improve water solubility compared to the urea group in the target compound .

- Example 24: A pyrido-pyridazine derivative with adamantyl and benzothiazol groups. Key Differences: Incorporates a rigid adamantane moiety and a pyridocarboxylic acid, diverging significantly from the target compound’s methoxyacetyl and phenylpropyl groups.

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Crystallographic Insights from a Tetrahydroquinoline Derivative ()

The compound 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () provides structural

- Key Differences : Features a nitrophenyl group and an oxazolyl substituent, contrasting with the target compound’s methoxyacetyl and phenylpropyl urea.

- Conformational Analysis: Oxazolyl and nitrophenyl groups induce torsional angles of 47.0°–56.4°, affecting molecular planarity and receptor-binding pocket compatibility.

- Crystal Packing : Hydrogen bonding via O–H⋯O and N–H⋯O interactions (R4<sup>2</sup>(8) motifs) in ’s compound suggests solid-state stability. The urea group in the target compound may similarly participate in hydrogen bonding, enhancing crystallinity .

Opioid Receptor-Active Compounds (–2)

If the target compound interacts with opioid receptors, comparisons could include:

- Efficacy and Intrinsic Activity: DAMGO and fentanyl in show full agonist profiles with varying potency (DAMGO > fentanyl > morphine).

- Tolerance Mechanisms : suggests delta receptor antagonists (e.g., naltrindole) mitigate morphine tolerance. If the target compound interacts with delta receptors, its urea moiety could influence tolerance development differently than naltrindole’s indole structure .

Biological Activity

The compound 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 320.41 g/mol. The structure incorporates a tetrahydroquinoline moiety, which is known for its diverse biological activities.

1. Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study reported that tetrahydroquinoline derivatives could inhibit tumor growth in xenograft models of human cancers, suggesting their potential as therapeutic agents in oncology .

2. Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have been explored extensively. Research indicates that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. In particular, studies have demonstrated that such compounds can enhance cognitive function in animal models of Alzheimer's disease .

3. Antimicrobial Activity

The antimicrobial potential of related compounds has been documented in various studies. The presence of the tetrahydroquinoline structure is believed to contribute to the inhibition of bacterial growth and biofilm formation. This activity is particularly relevant in the context of increasing antibiotic resistance .

The biological activities of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It could affect signaling pathways related to apoptosis and cell survival.

- Antioxidant Activity : The antioxidant properties may help mitigate oxidative stress in cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.